molecular formula C20H20N2O5 B2542934 1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone CAS No. 47554-31-4

1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B2542934
CAS No.: 47554-31-4
M. Wt: 368.389
InChI Key: LCUFCEPQSSYQHR-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with two 1,3-benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of 1,3-Benzodioxole: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of Piperazine Derivative: The piperazine ring is functionalized with 1,3-benzodioxole groups through nucleophilic substitution reactions.

    Final Coupling Reaction: The functionalized piperazine is then coupled with a methanone derivative under appropriate conditions, often involving a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones.

    Reduction: This can result in the formation of dihydro derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields dihydro derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features.

    Piperazine Derivatives: Compounds with a piperazine ring and various substituents.

    Methanone Derivatives: Compounds containing the methanone functional group.

Uniqueness

1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dual benzodioxole substitution on the piperazine ring is particularly noteworthy, as it may enhance its interaction with biological targets and improve its therapeutic potential.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-20(15-2-4-17-19(10-15)27-13-25-17)22-7-5-21(6-8-22)11-14-1-3-16-18(9-14)26-12-24-16/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUFCEPQSSYQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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